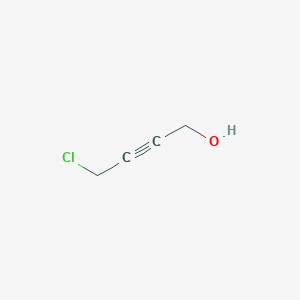
Methyl 2,3-dichlorophenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dichlorophenylacetate (MDCP) is an organic compound that has a wide range of applications in the scientific world. It is a widely used reagent in chemical synthesis, as well as being a versatile compound for use in research applications. MDCP is a colorless liquid with a molecular weight of 229.06 g/mol and is soluble in water, alcohol, and ether. MDCP is an important compound in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances.
Scientific Research Applications
Environmental Impact and Toxicology of Chlorinated Compounds
Chlorinated compounds, similar to Methyl 2,3-dichlorophenylacetate, are widely used in agricultural and industrial activities. The environmental impact of these compounds, particularly their toxicity and persistence, has been a subject of extensive research. Studies indicate that compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are among the most widely distributed pollutants in the environment, affecting non-target organisms and ecosystems through various exposure routes. Research has shown that these substances can exert moderate to considerable toxic effects on mammalian and aquatic life, with their persistence in the environment depending on the presence of adapted microflora capable of biodegrading these compounds (Zuanazzi et al., 2020).
Biodegradation and Remediation
The biodegradation of chlorinated compounds is crucial for mitigating their environmental impact. Microorganisms play a significant role in the degradation process, transforming harmful chemicals into less toxic substances. Studies have highlighted the importance of microbial processes in the remediation of environments contaminated with herbicides based on chlorinated compounds like 2,4-D. These processes are advantageous for preventing pollution and safeguarding public health by reducing the concentration of toxic pollutants in the environment (Magnoli et al., 2020).
Safety and Hazards
Methyl 2,3-dichlorophenylacetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 2-(2,3-dichlorophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMYFVFSYKMRDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370486 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10328-87-7 |
Source


|
| Record name | METHYL 2,3-DICHLOROPHENYLACETATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)












